molecular formula C6H9N3 B032019 1-(Pyrazin-2-yl)ethanamine CAS No. 179323-60-5

1-(Pyrazin-2-yl)ethanamine

Cat. No. B032019
M. Wt: 123.16 g/mol
InChI Key: IIGXIHLJMZQHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazin-2-yl)ethanamine is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structural and chemical properties. It is known for its involvement in the formation of complex compounds and its utility in synthesizing various chemical derivatives.

Synthesis Analysis

The synthesis of 1-(Pyrazin-2-yl)ethanamine and related compounds involves several key steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis and characterization of 1-(pyrazin-2-yl) piperidin-2-ol, a compound related to 1-(Pyrazin-2-yl)ethanamine, were achieved through IR, Raman, (1)H NMR, and UV-Vis spectroscopy, showcasing the typical synthetic approach for such nitrogen-containing heterocycles (Suresh et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Pyrazin-2-yl)ethanamine, such as pyrazoline derivatives, has been extensively studied using techniques like X-ray diffraction and Hirshfeld surface analysis. These studies reveal the intricate details of their crystal packing and intermolecular interactions, contributing to a deeper understanding of their structural properties (Delgado et al., 2020).

Chemical Reactions and Properties

1-(Pyrazin-2-yl)ethanamine serves as a precursor for various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. For example, its derivatives have been explored for their potential in forming coordination polymers with interesting structural characteristics and fluorescence properties, demonstrating the compound's versatility in chemical synthesis and material science applications (Li et al., 2008).

Scientific Research Applications

Albumin Protein Binding

A study by (Silveira et al., 2013) explored di-imine copper(II) complexes, including a variant with 1-(pyrazin-2-yl)ethanamine, and their interaction with serum albumin (human and bovine). The research highlighted the complex's unique behavior in binding to a secondary metal binding site of albumin.

Ligand for Metal Complexes

(Cubanski et al., 2013) investigated the use of pyrazole-based ligands, including those related to 1-(pyrazin-2-yl)ethanamine, for creating metal complexes. These complexes displayed distinct structural characteristics and reactivity patterns.

Antitumor Activity

In the study by (Maftei et al., 2016), novel compounds, including 1-(pyrazin-2-yl)ethanamine derivatives, were synthesized and evaluated for antitumor activity. This research contributes to the development of new therapeutic agents.

DNA Binding and Antioxidant Activities

(Kitawat and Singh, 2014) synthesized compounds with pyrazine moieties related to 1-(pyrazin-2-yl)ethanamine. These compounds showed significant DNA binding and antioxidant activities, highlighting their potential in biomedical applications.

Structural Characterization

(Delgado et al., 2020) and (Cho et al., 2019) conducted studies focusing on the structural characterization of compounds involving 1-(pyrazin-2-yl)ethanamine. These studies provide insight into the molecular structures and properties of such compounds.

Corrosion Inhibition

(Das et al., 2017) explored the use of 1-(pyrazin-2-yl)ethanamine derivatives in the synthesis of cadmium(II) Schiff base complexes, which showed promising results as corrosion inhibitors on mild steel.

Pharmacological Activities

(Bruno et al., 1991) synthesized compounds with 1-(pyrazin-2-yl)ethanamine, demonstrating various pharmacological activities such as antiaggregating, hypotensive, and antiarrhythmic effects in animal models.

Safety And Hazards

The safety information available indicates that 1-(Pyrazin-2-yl)ethanamine has several hazard statements including H302, H315, H319, H320, H332, H335 . Precautionary statements include P202, P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-pyrazin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGXIHLJMZQHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594359
Record name 1-(Pyrazin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazin-2-yl)ethanamine

CAS RN

179323-60-5
Record name 1-(Pyrazin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-pyrazin-2-yl-ethanone (2.0 g, 15.85 mmol) and ammonium acetate (19.337 g, 158.5 mmol) in methanol (50 mL) was added sodium cyanoborohydride (0.7 g, 11.1 mmol) in one portion. The reaction mixture was stirred overnight at room temperature. After removal of methanol, water (20 mL) was added to the residue and the resulting solution was basified by addition of sodium hydroxide to pH=13. The aqueous solution was extracted with dicholromethane and the combined organic phase was dried over sodium sulfate. Removal of the solvent under reduced pressure afforded 14.62 g of 1-pyrazin-2-yl-ethylamine, yield: 75%. MS (M+H)=124.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.337 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.